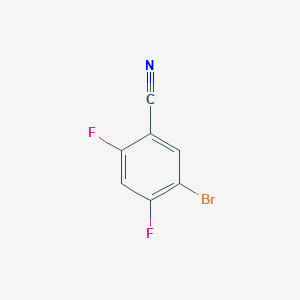

5-Bromo-2,4-difluorobenzonitrile

Description

BenchChem offers high-quality 5-Bromo-2,4-difluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2,4-difluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQMPZRISKJUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Bromo-2,4-difluorobenzonitrile

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,4-difluorobenzonitrile

5-Bromo-2,4-difluorobenzonitrile is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its strategic placement of bromine and fluorine atoms, coupled with a reactive nitrile group, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity.[2] For researchers and drug development professionals, a comprehensive understanding of its physical properties is not merely academic; it is a prerequisite for efficient process development, ensuring purity, optimizing reaction conditions, and enabling robust analytical characterization.

This guide provides a detailed examination of the core physical properties of 5-Bromo-2,4-difluorobenzonitrile, moving beyond simple data points to explain the causality behind experimental choices and methodologies. It is designed to serve as a practical, field-proven resource for scientists engaged in its use.

Core Physicochemical Properties

A summary of the fundamental physicochemical data for 5-Bromo-2,4-difluorobenzonitrile is presented below. It is critical to distinguish between computationally predicted values and those determined through empirical measurement. As of this writing, several key physical properties have not been experimentally reported in publicly accessible literature, necessitating reliance on high-quality computational predictions.

| Property | Value | Source |

| IUPAC Name | 5-bromo-2,4-difluorobenzonitrile | [3] |

| CAS Number | 1260879-25-1 | [1][2][4] |

| Molecular Formula | C₇H₂BrF₂N | [1][2][3] |

| Molecular Weight | 218.00 g/mol | [1][2][3] |

| Physical State | Solid (Expected) | Inferred |

| Boiling Point | 216.4 ± 35.0 °C (Predicted) | [1][2] |

| Density | 1.77 ± 0.1 g/cm³ (Predicted) | [1][2] |

| Melting Point | Not available | [4] |

| Water Solubility | Not available | [4] |

Section 1: Thermal Properties - Melting Point and Stability

The thermal behavior of a compound is paramount, dictating the conditions for its storage, handling, and use in chemical reactions. For a crystalline solid, the melting point is a primary indicator of purity.

Rationale for Method Selection: Differential Scanning Calorimetry (DSC)

While the traditional capillary method for melting point determination is useful for a preliminary assessment, Differential Scanning Calorimetry (DSC) offers superior accuracy, reproducibility, and a wealth of additional information, including heat of fusion and the detection of polymorphic transitions. For a key intermediate in drug development, where lot-to-lot consistency is crucial, the quantitative data from DSC is the industry standard. The protocol below outlines a self-validating system for obtaining a precise melting endotherm.

Experimental Protocol: Melting Point Determination via DSC

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using a certified indium standard (m.p. 156.6 °C). This step is non-negotiable for ensuring data trustworthiness.

-

Sample Preparation: Accurately weigh 2-3 mg of 5-Bromo-2,4-difluorobenzonitrile into a Tzero aluminum pan. Crimp the pan with a hermetic lid to prevent sublimation, a common issue with aromatic compounds.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a controlled rate of 10 °C/min. A nitrogen purge gas (50 mL/min) is used to maintain an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak area of the endotherm is integrated to calculate the heat of fusion (ΔHfus). A sharp, single endotherm is indicative of a high-purity sample.

Visualization: DSC Workflow

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point and Thermal Stability

The predicted boiling point of 216.4 °C suggests the compound is relatively non-volatile.[1][2] However, for high-melting solids, experimental determination of the boiling point at atmospheric pressure is often impractical due to the high temperatures required, which can lead to decomposition. A more relevant and authoritative technique is Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature, providing a precise decomposition temperature.

Section 2: Solubility Profile

A compound's solubility is a critical parameter that governs its utility in nearly every application, from selecting a reaction solvent to designing a crystallization process for purification or developing a formulation.

Rationale for Comprehensive Solubility Screening

Predicting solubility is notoriously difficult. Therefore, an empirical, systematic approach is required. The chosen solvents should span a range of polarities and functionalities relevant to organic synthesis and pharmaceutical processing. The kinetic solubility method provides a rapid and resource-efficient means to classify solubility.

Experimental Protocol: Kinetic Solubility Assessment

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 5-Bromo-2,4-difluorobenzonitrile in a universal solvent like Dimethyl Sulfoxide (DMSO) (e.g., 20 mM).

-

Solvent Plate Preparation: Dispense 198 µL of various test solvents into the wells of a 96-well microplate. Include solvents such as water, methanol, ethanol, acetone, dichloromethane, and tetrahydrofuran (THF).

-

Assay Execution:

-

Add 2 µL of the DMSO stock solution to each well, resulting in a 100-fold dilution and a final concentration of 200 µM.

-

Seal the plate and shake vigorously for 2 hours at room temperature to allow the system to reach equilibrium.

-

-

Precipitation Analysis: Analyze the plate using a nephelometer or a plate reader capable of measuring light scattering. Wells with significant precipitation will show high scattering signals.

-

Solubility Classification:

-

Soluble: No detectable precipitation.

-

Slightly Soluble: Moderate precipitation.

-

Insoluble: Heavy precipitation.

-

Visualization: Solubility Screening Workflow

Caption: Kinetic Solubility Screening Workflow.

Section 3: Spectroscopic and Structural Confirmation

Spectroscopic analysis provides the unambiguous structural "fingerprint" of a molecule. A multi-technique approach ensures the highest level of confidence in the compound's identity and purity.

Rationale for a Multi-Spectroscopic Approach

No single technique provides a complete picture.

-

Nuclear Magnetic Resonance (NMR): Provides detailed information about the C-H and C-F framework and connectivity.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies key functional groups.

-

Mass Spectrometry (MS): Confirms the molecular weight and elemental composition.

Expected Spectral Features

-

¹H NMR (in CDCl₃): The molecule has two aromatic protons. One will appear as a doublet coupled to a fluorine atom, and the other as a doublet of doublets, coupled to both fluorine atoms. Their exact chemical shifts would require experimental determination but are expected in the 7.0-8.0 ppm range.

-

¹³C NMR (in CDCl₃): Expect 7 distinct signals for the 7 carbon atoms. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The nitrile carbon (C≡N) will appear around 115-120 ppm, while the carbon bonded to bromine (C-Br) will be shifted upfield relative to the other aromatic carbons.

-

¹⁹F NMR (in CDCl₃): Two distinct signals are expected, one for each fluorine atom. They will appear as doublets due to coupling to each other and will exhibit further coupling to adjacent protons.

-

FTIR (ATR): Key vibrational bands are expected for the nitrile group (C≡N stretch) around 2220-2240 cm⁻¹, strong C-F stretching bands in the 1100-1300 cm⁻¹ region, and aromatic C=C stretching bands around 1400-1600 cm⁻¹.

-

Mass Spectrometry (EI or ESI): The spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The exact mass measurement should align with the calculated exact mass of 216.93387 Da.[3]

Visualization: Analytical Workflow for Structural Confirmation

Sources

5-Bromo-2,4-difluorobenzonitrile chemical structure and CAS number

An In-Depth Technical Guide to 5-Bromo-2,4-difluorobenzonitrile: A Strategic Intermediate in Chemical Synthesis

Introduction

5-Bromo-2,4-difluorobenzonitrile is a halogenated aromatic nitrile that has emerged as a critical building block in the synthesis of complex organic molecules. Its strategic importance is primarily recognized in the pharmaceutical and agrochemical industries, where the unique arrangement of its functional groups—a nitrile, a bromine atom, and two fluorine atoms—offers a versatile platform for molecular elaboration.[1][2] The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical manufacturing.

Core Chemical Identity

The foundational step in utilizing any chemical intermediate is a thorough understanding of its structural and identifying characteristics.

CAS Number: 1260879-25-1[1][3][4][5][6]

Molecular Formula: C₇H₂BrF₂N[1][4][5]

Synonyms: 2,4-Difluoro-5-bromobenzonitrile[2]

The molecule consists of a benzene ring substituted with a nitrile (-C≡N) group, which defines its classification as a benzonitrile. The positions of the substituents are key to its reactivity: two fluorine atoms at positions 2 and 4, and a bromine atom at position 5.

Caption: Chemical structure of 5-Bromo-2,4-difluorobenzonitrile.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. Below is a summary of key computed and predicted properties for 5-Bromo-2,4-difluorobenzonitrile.

| Property | Value | Source |

| Molecular Weight | 218.00 g/mol | [1][4][5] |

| Boiling Point (Predicted) | 216.4 ± 35.0 °C | [1] |

| Density (Predicted) | 1.77 ± 0.1 g/cm³ | [1] |

| XLogP3 (Lipophilicity) | 2.5 | [5] |

| Topological Polar Surface Area | 23.8 Ų | [5] |

| SMILES | N#CC1=CC(=C(F)C=C1F)Br | [3] |

| InChI Key | UXQMPZRISKJUCZ-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Insights

The preparation of 5-Bromo-2,4-difluorobenzonitrile is typically achieved through the electrophilic bromination of 2,4-difluorobenzonitrile. This process is notable for its efficiency and high yield.[7]

Core Rationale: The synthesis leverages the directing effects of the substituents on the aromatic ring. The fluorine and nitrile groups are electron-withdrawing, deactivating the ring towards electrophilic substitution. However, the fluorine atoms are ortho, para-directing activators (due to resonance) while being deactivators (due to induction). The nitrile group is a meta-director. The position of bromination at C5 is sterically accessible and electronically favored. The use of a strong acid like sulfuric acid serves as both a solvent and a catalyst, protonating the brominating agent to generate a more potent electrophile.

A common and effective laboratory-scale synthesis uses N-bromosuccinimide (NBS) as the brominating agent in the presence of concentrated sulfuric acid.[7]

Caption: General workflow for the synthesis of 5-Bromo-2,4-difluorobenzonitrile.

Key Applications in Research and Development

5-Bromo-2,4-difluorobenzonitrile is not an end product but a valuable intermediate. Its utility stems from the ability to selectively modify its functional groups.

-

Pharmaceutical Synthesis: As a fluorinated building block, it is integral to the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[8] The bromine atom is a key site for introducing molecular diversity, often via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are cornerstones of modern drug discovery.

-

Agrochemicals: The compound serves as a precursor for novel herbicides and pesticides.[1][2] The specific toxico-pharmacological properties conferred by the difluoro-bromo-benzonitrile scaffold are exploited to design effective crop protection agents.

-

Material Science: Its role extends to the design of advanced polymers and electronic materials, where its participation in cross-coupling reactions is valuable.[2]

Experimental Protocol: Synthesis of 5-Bromo-2,4-difluorobenzonitrile

This protocol is adapted from established laboratory procedures and is designed to be self-validating through clear endpoints and expected outcomes.[7]

Materials:

-

2,4-Difluorobenzonitrile (1.0 mole equivalent)

-

N-Bromosuccinimide (NBS) (0.98 mole equivalent)

-

Sulfuric Acid (H₂SO₄), 80-99% w/w aqueous solution

-

Crushed ice

-

Deionized water

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4-difluorobenzonitrile (e.g., 13.90 g, 0.1 moles).

-

Solvent Addition: Carefully add 80% w/w aqueous H₂SO₄ (e.g., 120 ml) to the flask. Stir the mixture until the starting material is fully dissolved or suspended.

-

Brominating Agent Addition: Slowly add N-bromosuccinimide (e.g., 17.44 g, 0.098 moles) to the mixture in portions to control any initial exotherm.

-

Reaction Execution: Stir the reaction mass vigorously at ambient temperature (25 °C) for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice in a separate beaker. This will precipitate the crude product.

-

Filtration: Filter the resulting solid precipitate using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual acid.

-

Drying: Dry the obtained solid product under vacuum to yield 5-bromo-2,4-difluorobenzonitrile. The expected yield is approximately 75% with a purity of over 94%.[7]

Safety and Handling

As a halogenated and reactive chemical, 5-Bromo-2,4-difluorobenzonitrile requires careful handling in a controlled laboratory environment.

-

Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation and serious eye irritation. Furthermore, it may cause respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][9] Work should be conducted in a well-ventilated fume hood.[9] For operations that may generate dust, a NIOSH-approved respirator is recommended.[4][9]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials.

References

-

A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid. (n.d.). Quick Company. Retrieved from [Link]

-

Material Safety Data Sheet - 5-Bromo-2,4-difluorobenzonitrile. (2025). Capot Chemical. Retrieved from [Link]

-

5-Bromo-2,4-difluorobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

5-Bromo-2,4-difluorobenzonitrile | CAS 1260879-25-1. (n.d.). P212121 Store. Retrieved from [Link]

-

5-Bromo-2-fluorobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

5-BroMo-2,4-difluorobenzonitrile. (n.d.). MySkinRecipes. Retrieved from [Link]

- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method. (n.d.). Google Patents.

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses. Retrieved from [Link]

-

The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]

-

The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. (n.d.). Retrieved from [Link]

Sources

- 1. 5-BroMo-2,4-difluorobenzonitrile CAS#: 1260879-25-1 [m.chemicalbook.com]

- 2. 5-BroMo-2,4-difluorobenzonitrile [myskinrecipes.com]

- 3. 1260879-25-1|5-Bromo-2,4-difluorobenzonitrile|BLD Pharm [bldpharm.com]

- 4. capotchem.com [capotchem.com]

- 5. 5-Bromo-2,4-difluorobenzonitrile | C7H2BrF2N | CID 71270696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.p212121.com [store.p212121.com]

- 7. A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid [quickcompany.in]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

A Comprehensive Guide to the Synthesis of 5-Bromo-2,4-difluorobenzonitrile

Abstract

5-Bromo-2,4-difluorobenzonitrile is a pivotal intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two fluorine atoms, a nitrile group, and a bromine atom, makes it a versatile building block for constructing complex molecular architectures.[2][3] This guide provides an in-depth examination of a robust and scalable method for synthesizing 5-Bromo-2,4-difluorobenzonitrile via the direct bromination of 2,4-difluorobenzonitrile. We will explore the underlying reaction principles, provide a detailed, field-proven experimental protocol, and discuss critical safety considerations and analytical characterization techniques. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this important transformation.

Introduction: Strategic Importance of Fluorinated Benzylnitriles

Fluorinated organic compounds play an indispensable role in modern drug discovery and materials science. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 5-Bromo-2,4-difluorobenzonitrile serves as a key precursor for a range of Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals.[1] The bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorinated benzonitrile core is a common motif in many biologically active agents.[3][4]

The synthesis route starting from the readily available 2,4-difluorobenzonitrile is favored for its efficiency and atom economy.[1][5] This guide focuses on the electrophilic aromatic substitution pathway, which offers a direct and high-yielding approach to the desired product.

Reaction Principle: Electrophilic Aromatic Substitution

The conversion of 2,4-difluorobenzonitrile to 5-Bromo-2,4-difluorobenzonitrile is a classic example of electrophilic aromatic substitution. The outcome of this reaction is governed by the directing effects of the substituents on the benzene ring.

-

Fluorine Atoms (-F): Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate at these positions.

-

Nitrile Group (-CN): The nitrile group is strongly deactivating and a meta-director due to both inductive and resonance electron-withdrawing effects.

In the case of 2,4-difluorobenzonitrile, the positions on the ring are influenced as follows:

-

Position 3: ortho to C2-F and meta to C4-F and C1-CN.

-

Position 5: para to C2-F, ortho to C4-F, and meta to C1-CN.

-

Position 6: ortho to C1-CN and C2-F.

The reaction is performed in a strong acid, typically concentrated sulfuric acid, which protonates the nitrile group, further increasing its deactivating effect. The brominating agent, such as N-Bromosuccinimide (NBS), is activated by the acid to generate a potent electrophilic bromine species (Br+). Steric hindrance at position 6, being flanked by two substituents, makes it less accessible. Position 5 is the most electronically favored site for electrophilic attack, as it is para to one fluorine and ortho to the other, while remaining meta to the strongly deactivating cyano group. This regioselectivity leads to the desired 5-bromo isomer as the major product.

Experimental Protocol: Synthesis from 2,4-difluorobenzonitrile

This protocol is based on established and scalable laboratory procedures.[1] It describes the bromination using N-Bromosuccinimide (NBS) in concentrated sulfuric acid.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 2,4-Difluorobenzonitrile | ≥98% | Commercially Available | Starting Material |

| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | Brominating Agent |

| Sulfuric Acid (H₂SO₄) | 98% w/w | Reagent Grade | Solvent and Catalyst |

| Crushed Ice / Deionized Water | - | Laboratory Supply | For quenching reaction |

| Round-bottom flask | - | Standard Glassware | Reaction vessel |

| Magnetic stirrer and stir bar | - | Standard Equipment | For agitation |

| Ice bath | - | Standard Equipment | For temperature control |

| Buchner funnel and filter flask | - | Standard Glassware | For product isolation |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2,4-difluorobenzonitrile (13.90 g, 0.1 moles) and 98% w/w aqueous sulfuric acid (120 ml).[1] Stir the mixture at room temperature (approx. 25 °C) to ensure dissolution.

-

Addition of Brominating Agent: Carefully add N-Bromosuccinimide (17.44 g, 0.098 mole, ~0.98 eq) portion-wise to the stirred mixture.[1] Maintain the temperature around 25 °C; an ice bath can be used to control any exotherm.

-

Reaction: Stir the resulting reaction mass vigorously at 25 °C for 12 hours.[1] The reaction progress can be monitored by TLC or GC-MS if desired.

-

Quenching and Precipitation: After 12 hours, carefully pour the reaction mixture over a generous amount of crushed ice in a separate beaker with stirring. This will quench the reaction and precipitate the crude product.

-

Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.[1]

-

Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual sulfuric acid and other water-soluble impurities.

-

Drying: Dry the isolated white to off-white solid under vacuum to a constant weight. The process typically yields around 17 g (75-78%) of 5-Bromo-2,4-difluorobenzonitrile with a purity of >94%.[1]

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 5-Bromo-2,4-difluorobenzonitrile.

Characterization and Purity Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Melting Point: A sharp melting point range is indicative of high purity.

-

¹H NMR Spectroscopy: Confirms the substitution pattern on the aromatic ring.

-

IR Spectroscopy: Shows characteristic peaks for the nitrile (-C≡N) and C-Br bonds.

-

GC-MS: Provides information on purity and confirms the molecular weight of the product.

A patent describing a similar procedure reports successful characterization using ¹H NMR and IR spectroscopy.[1]

Safety and Handling

Professional laboratory safety practices must be strictly adhered to during this synthesis.

-

Hazard Overview: 5-Bromo-2,4-difluorobenzonitrile is harmful if swallowed, inhaled, or in contact with skin.[6] It causes serious skin and eye irritation and may cause respiratory irritation.[6]

-

Reagent Hazards:

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

N-Bromosuccinimide (NBS): An irritant and oxidizer. Avoid contact with skin and eyes.

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

-

Engineering Controls: This procedure must be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7][8]

-

First Aid:

-

Disposal: Dispose of all chemical waste according to local, state, and federal regulations.

Conclusion

The direct bromination of 2,4-difluorobenzonitrile is an effective and regioselective method for producing 5-Bromo-2,4-difluorobenzonitrile, a valuable intermediate for the pharmaceutical and agrochemical sectors. The procedure, utilizing common reagents like NBS and sulfuric acid, is straightforward and scalable. By understanding the chemical principles and adhering strictly to the detailed protocol and safety guidelines presented, researchers and chemists can reliably synthesize this important building block for their discovery and development pipelines.

References

-

A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid. Quick Company. [Link]

- CN1962623A - Process for preparing 2,4-difluoro benzonitril - Google Patents.

-

Material Safety Data Sheet - Capot Chemical (5-Bromo-2,4-difluorobenzonitrile). Capot Chemical. [Link]

-

The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents.

-

5-Bromo-2,4-difluorobenzonitrile | C7H2BrF2N | CID 71270696 - PubChem. PubChem. [Link]

- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents.

-

The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid [quickcompany.in]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. ossila.com [ossila.com]

- 5. ossila.com [ossila.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.com [capotchem.com]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2,4-difluorobenzonitrile

Introduction: The Structural Significance of 5-Bromo-2,4-difluorobenzonitrile

5-Bromo-2,4-difluorobenzonitrile (CAS No. 1260879-25-1) is a highly functionalized aromatic building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility stems from the unique electronic properties conferred by its substituents: the electron-withdrawing nitrile and fluorine groups, and the synthetically versatile bromine atom. This trifecta of functional groups makes it a valuable precursor for creating complex molecular architectures.

Accurate and unambiguous structural confirmation is paramount before this compound can be employed in synthetic workflows. This guide provides an in-depth analysis of the expected spectroscopic data for 5-Bromo-2,4-difluorobenzonitrile, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the data from these orthogonal techniques should converge to provide a comprehensive and confident structural elucidation. While specific spectra are often proprietary to commercial suppliers, this document outlines the theoretically predicted and empirically expected data based on established principles and analysis of analogous structures.[2][3][4]

Molecular Structure and Spectroscopic Workflow

The analysis of 5-Bromo-2,4-difluorobenzonitrile involves a multi-technique approach to probe different aspects of its molecular structure.

Caption: Key regions and expected peaks in the IR spectrum.

The most diagnostic peak is the nitrile stretch. For aromatic nitriles, this vibration gives rise to a sharp, strong absorption band. [1]

| Frequency Range (cm⁻¹) | Vibration | Expected Intensity |

|---|---|---|

| 2240 - 2220 | C≡N stretch (Nitrile) | Strong, Sharp |

| 1610 - 1580 | C=C Aromatic ring stretch | Medium |

| 1500 - 1470 | C=C Aromatic ring stretch | Medium |

| 1250 - 1000 | C-F stretch (Aryl-Fluoride) | Strong |

| 900 - 800 | Ar-H out-of-plane bend | Medium-Strong |

| 700 - 500 | C-Br stretch | Medium |

Table 3: Predicted FT-IR Data for 5-Bromo-2,4-difluorobenzonitrile.

Part 3: Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial information about the elemental composition from the isotopic pattern.

The most telling feature in the mass spectrum of a bromine-containing compound is the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. [5]This results in two molecular ion peaks of almost equal intensity, separated by two mass units (m/z).

-

Molecular Ion (M⁺): For C₇H₂⁷⁹BrF₂N, the expected m/z is ~217.

-

M+2 Peak: For C₇H₂⁸¹BrF₂N, the expected m/z is ~219.

The presence of this characteristic 1:1 doublet for any bromine-containing fragment is definitive proof of the element's presence.

| m/z (Mass/Charge) | Proposed Fragment | Significance |

| 217, 219 | [C₇H₂BrF₂N]⁺ | Molecular Ion (M⁺, M+2). Confirms molecular weight and presence of one bromine atom. |

| 191, 193 | [M - CN]⁺ | Loss of the nitrile group. |

| 138 | [M - Br]⁺ | Loss of the bromine atom. |

| 111 | [M - Br - HCN]⁺ | Subsequent loss of HCN from the [M-Br] fragment. |

Table 4: Predicted Mass Spectrometry Fragmentation Data for 5-Bromo-2,4-difluorobenzonitrile.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for this compound.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Bromo-2,4-difluorobenzonitrile into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Dissolution: Cap the tube and gently invert several times or sonicate briefly to ensure complete dissolution.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds are typical starting points.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 512 or more) and a longer relaxation delay may be necessary, especially to observe the quaternary nitrile carbon.

Protocol 2: FT-IR Sample Preparation and Acquisition

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Collection: Collect a background spectrum of the empty sample compartment.

-

Sample Scan: Collect the sample spectrum. Typically, 16 to 32 co-added scans at a resolution of 4 cm⁻¹ are sufficient to produce a high-quality spectrum.

Protocol 3: Mass Spectrometry Acquisition (EI-MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for a solid or via a Gas Chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize a standard electron ionization energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns for library matching.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, to ensure capture of the molecular ion and key fragments.

-

Data Analysis: Analyze the resulting spectrum for the characteristic M⁺/M+2 isotopic pattern and identify major fragment ions.

Conclusion

The combination of NMR, IR, and MS provides a powerful and synergistic approach to the structural verification of 5-Bromo-2,4-difluorobenzonitrile. The ¹H and ¹³C NMR spectra confirm the carbon and proton framework and connectivity through chemical shifts and coupling patterns. The IR spectrum rapidly identifies the key nitrile and aryl-halide functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the distinctive M/M+2 pattern serving as an unmistakable indicator for the presence of bromine. The convergence of these distinct datasets provides a high degree of confidence in the structure and purity of the material, a critical step for its application in research and development.

References

-

PubChem. 5-Bromo-2,4-difluorobenzonitrile. National Center for Biotechnology Information. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. 13C NMR. SDBS. Available at: [Link]

-

SciELO. Article - Quim. Nova. Available at: [Link]

- Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

-

RACO (Revistes Catalanes amb Accés Obert). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available at: [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. ChemHelp ASAP. Available at: [Link]

-

American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

University of Alabama at Birmingham (UAB). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

PubChem. 5-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 5-BroMo-2,4-difluorobenzonitrile CAS#: 1260879-25-1 [m.chemicalbook.com]

- 2. file.chemscene.com [file.chemscene.com]

- 3. 1260879-25-1|5-Bromo-2,4-difluorobenzonitrile|BLD Pharm [bldpharm.com]

- 4. 5-BroMo-2,4-difluorobenzonitrile(1260879-25-1) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Introduction: The Critical Role of Solubility in Synthesis and Development

An In-Depth Technical Guide to the Solubility of 5-Bromo-2,4-difluorobenzonitrile in Common Organic Solvents

5-Bromo-2,4-difluorobenzonitrile is a key building block in the synthesis of advanced pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a halogenated aromatic ring and a nitrile group, presents a unique combination of polarity and reactivity. Understanding and predicting its solubility in various organic solvents is not merely a procedural step; it is a cornerstone for successful process development, enabling chemists to control reaction kinetics, optimize purification processes like crystallization, and ensure the formulation of stable, effective end-products.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 5-Bromo-2,4-difluorobenzonitrile. We will move beyond simple data reporting to explore the underlying physicochemical principles, providing the causal logic behind solvent selection and experimental design.

Part 1: Theoretical Foundations of Solubility

A robust understanding of solubility begins with theory. By grasping the intermolecular forces at play, a scientist can make highly educated predictions, saving valuable time and resources.

The "Like Dissolves Like" Principle: A Polarity-Based Approach

The most fundamental guideline in solubility is the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2][3] Polarity arises from the distribution of electron density within a molecule.

-

Polar Solvents (e.g., water, ethanol, acetone) have significant partial positive and partial negative charges, allowing them to effectively solvate polar solutes.

-

Nonpolar Solvents (e.g., hexane, toluene) have a more even charge distribution and are effective at dissolving nonpolar solutes.

5-Bromo-2,4-difluorobenzonitrile possesses both polar (the nitrile group, C≡N, and the C-F and C-Br bonds) and nonpolar (the benzene ring) characteristics. This amphiphilic nature suggests it will exhibit moderate solubility in a range of solvents, but its solubility will be highest in solvents that can effectively interact with both its polar functional groups and its nonpolar aromatic core.

Hansen Solubility Parameters (HSP): A Quantitative Leap

For a more nuanced and quantitative prediction, we turn to Hansen Solubility Parameters (HSP).[4] This model deconstructs the total cohesive energy of a substance into three components, providing a multi-dimensional view of its intermolecular interactions.[4][5]

-

δD (Dispersion): Energy from London dispersion forces, related to molecular size and surface area.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bond formation (as both a donor and acceptor).

Every chemical, including our solute and potential solvents, can be assigned a point in this three-dimensional "Hansen space." The principle is simple: the smaller the distance between the HSP coordinates of the solute and the solvent, the higher the likelihood of solubility.[4] This distance, known as the Hansen distance (Ra), is calculated using the following formula:

Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]¹ᐟ²

A "solubility sphere" can be determined for a given solute, defined by a radius (R₀). Solvents whose HSP coordinates fall within this sphere are considered "good" solvents, while those outside are "poor" solvents.[6]

Part 2: Physicochemical Properties and Solvent Selection

Before experimental work, it is essential to compile the known properties of the solute and the candidate solvents.

Table 1: Properties of 5-Bromo-2,4-difluorobenzonitrile and Common Organic Solvents

| Compound Name | Formula | Mol. Wt. ( g/mol ) | Boiling Point (°C) | Polarity | Hansen Parameters (δD, δP, δH) |

| 5-Bromo-2,4-difluorobenzonitrile | C₇H₂BrF₂N | 218.00[7] | 216.4 (Predicted)[1] | Moderately Polar | To be determined |

| Solvents | |||||

| n-Hexane | C₆H₁₄ | 86.18 | 69 | Nonpolar | (14.9, 0.0, 0.0)[8] |

| Toluene | C₇H₈ | 92.14 | 111 | Nonpolar | (18.0, 1.4, 2.0)[8] |

| Dichloromethane | CH₂Cl₂ | 84.93 | 40 | Polar Aprotic | (17.0, 7.3, 7.1)[8] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77 | Polar Aprotic | (15.8, 5.3, 7.2)[8] |

| Acetone | C₃H₆O | 58.08 | 56 | Polar Aprotic | (15.5, 10.4, 7.0)[9] |

| Acetonitrile | C₂H₃N | 41.05 | 82 | Polar Aprotic | (15.3, 18.0, 6.1)[9] |

| 2-Propanol (IPA) | C₃H₈O | 60.10 | 82 | Polar Protic | (15.8, 6.1, 16.4)[8] |

| Ethanol | C₂H₆O | 46.07 | 78 | Polar Protic | (15.8, 8.8, 19.4)[8] |

| Methanol | CH₄O | 32.04 | 65 | Polar Protic | (14.7, 12.3, 22.3)[8] |

| Water | H₂O | 18.02 | 100 | Polar Protic | (15.5, 16.0, 42.3)[8] |

Note: Hansen Parameters are in MPa⁰.⁵

Based on the structure of 5-Bromo-2,4-difluorobenzonitrile, we can predict that solvents with moderate polarity and some capacity for dipole-dipole interactions, such as acetone, ethyl acetate, and dichloromethane, are likely to be effective. Highly nonpolar solvents like hexane may be poor, while highly polar protic solvents like water may also show limited solubility due to the energetic cost of disrupting their strong hydrogen-bonding networks.

Part 3: Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. The isothermal equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.[10]

Standard Protocol: Isothermal Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that the solution reaches true equilibrium, which is critical for obtaining accurate and reproducible data.

Materials:

-

5-Bromo-2,4-difluorobenzonitrile (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid 5-Bromo-2,4-difluorobenzonitrile to a series of vials. The excess solid is crucial to ensure saturation is achieved.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of a specific solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath (e.g., 25 °C) on an orbital shaker. Agitate the slurries for a minimum of 24 hours to ensure equilibrium is reached.[10] A longer duration (48-72 hours) may be necessary and should be confirmed by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial to remove all undissolved solids.

-

Quantification:

-

Gravimetric Method: Weigh the filtered solution, then evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature. Weigh the remaining solid solute.

-

Chromatographic/Spectroscopic Method: Dilute an accurately known volume of the filtered solution with a suitable solvent and analyze using a pre-calibrated instrument (e.g., HPLC) to determine the concentration. This is often the preferred method for higher accuracy.

-

-

Calculation: Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Part 4: Data Presentation and Interpretation

The results from the experimental protocol should be compiled into a clear, comparative format.

Table 2: Predicted and Experimental Solubility of 5-Bromo-2,4-difluorobenzonitrile at 25°C

| Solvent | Solvent Class | Predicted Solubility (Qualitative) | Experimental Solubility (mg/mL) |

| n-Hexane | Nonpolar Hydrocarbon | Low | Record experimental value here |

| Toluene | Aromatic Hydrocarbon | Medium | Record experimental value here |

| Dichloromethane | Chlorinated | High | Record experimental value here |

| Ethyl Acetate | Ester | High | Record experimental value here |

| Acetone | Ketone | High | Record experimental value here |

| Acetonitrile | Nitrile | Medium-High | Record experimental value here |

| 2-Propanol (IPA) | Alcohol (Protic) | Medium | Record experimental value here |

| Ethanol | Alcohol (Protic) | Low-Medium | Record experimental value here |

| Methanol | Alcohol (Protic) | Low-Medium | Record experimental value here |

| Water | Aqueous (Protic) | Very Low | Record experimental value here |

Interpretation: The experimental data should be analyzed in the context of the theoretical principles discussed earlier. For instance, high solubility in acetone and ethyl acetate would be expected due to their ability to engage in strong dipole-dipole interactions with the nitrile and fluoro-groups of the solute. Lower solubility in alcohols like ethanol and methanol, despite their polarity, can be attributed to the high energy required to break the solvent's own strong hydrogen-bonding network to accommodate the solute molecule. The very low solubility in hexane and water would confirm the "like dissolves like" principle, as these solvents represent the extremes of nonpolar and highly polar protic systems, respectively.

Part 5: Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. 5-Bromo-2,4-difluorobenzonitrile and its isomers are classified as hazardous.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[11][12] Causes skin and serious eye irritation.[11] May cause respiratory irritation.[13][14]

-

Precautions:

-

Work in a well-ventilated area or a chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including impervious gloves, safety goggles, and a lab coat.[11][13]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, well-ventilated place.[11]

-

Always consult the most current Safety Data Sheet (SDS) for the specific compound and all solvents before beginning any experimental work.[11][13][14]

References

-

PubChem. (n.d.). 5-Bromo-2,4-difluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

University Course Website. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

University Course Material. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Hansen Solubility. (n.d.). HSP for Beginners. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Diversified Enterprises. Retrieved from [Link]

-

Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Royal Society of Chemistry. DOI: 10.1039/D4TC00324A. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Designer Solvent Blends. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Capot Chemical. (2025, December 25). Material Safety Data Sheet - 5-Bromo-2,4-difluorobenzonitrile. Retrieved from [Link]

Sources

- 1. 5-BroMo-2,4-difluorobenzonitrile CAS#: 1260879-25-1 [m.chemicalbook.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 6. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 7. 5-Bromo-2,4-difluorobenzonitrile | C7H2BrF2N | CID 71270696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 9. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 10. youtube.com [youtube.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. capotchem.com [capotchem.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Safe Handling of 5-Bromo-2,4-difluorobenzonitrile

This guide provides an in-depth analysis of the chemical properties and associated hazards of 5-Bromo-2,4-difluorobenzonitrile (CAS No. 1260879-25-1), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a detailed, scientifically grounded perspective on safe handling, storage, and emergency protocols. The causality behind experimental and safety choices is explained to ensure a culture of proactive safety and scientific integrity.

Section 1: Chemical and Physical Identity

5-Bromo-2,4-difluorobenzonitrile is a halogenated aromatic nitrile. Its molecular structure, featuring a bromine atom, two fluorine atoms, and a nitrile group on a benzene ring, dictates its reactivity and toxicological profile. Understanding these fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| CAS Number | 1260879-25-1 | [1][3] |

| Molecular Formula | C₇H₂BrF₂N | [1][3][4] |

| Molecular Weight | 218.00 g/mol | [1][3][4] |

| Appearance | Off-white solid | [5] |

| Boiling Point | 216.4±35.0 °C (Predicted) | [1] |

| Density | 1.77±0.1 g/cm³ (Predicted) | [1] |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), 5-Bromo-2,4-difluorobenzonitrile is classified as a hazardous substance. The primary hazards are associated with its acute toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause skin and eye irritation.[5][6]

GHS Hazard Statements:

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[5]

The following diagram illustrates the GHS classification and the corresponding pictograms.

Caption: GHS Hazard Classification and Pictograms for 5-Bromo-2,4-difluorobenzonitrile.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the toxic and irritant nature of this compound, stringent adherence to safety protocols is paramount. The following workflow outlines the necessary steps for safe handling.

Caption: Workflow for the safe handling of 5-Bromo-2,4-difluorobenzonitrile.

Engineering Controls

All work with 5-Bromo-2,4-difluorobenzonitrile should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work. An eye wash station and safety shower must be readily accessible.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for preventing skin and eye contact.

-

Hand Protection: Wear protective gloves.[4][5] Given the lack of specific breakthrough time data for this compound, it is advisable to use nitrile gloves and to change them frequently, especially if contamination is suspected.

-

Eye Protection: Chemical safety glasses are mandatory.[5] A face shield should also be worn when there is a risk of splashing.

-

Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[5]

-

Respiratory Protection: For situations where dust may be generated and engineering controls are insufficient, a respirator with a particle filter (e.g., P95 or P1) is recommended.[4][7] In case of emergency, a self-contained breathing apparatus must be available.[5]

Section 4: First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8] |

| Skin Contact | Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek immediate medical attention.[5][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, give half a liter of water to drink immediately. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8] |

Section 5: Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and to prevent hazardous reactions.

-

Storage Conditions: Store in a cool, well-ventilated area in a tightly closed container.[4][5] The compound is light-sensitive and should be protected from light.[5]

-

Chemical Stability: The compound is stable under normal storage conditions.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5]

-

Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[5]

Section 6: Accidental Release and Disposal

In the event of a spill, follow these procedures to mitigate the risk of exposure and environmental contamination.

Spill Response

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent the spread of the spill. For solid material, avoid creating dust.[5]

-

Clean-up: Clean-up should only be performed by qualified personnel wearing appropriate PPE.[5] Carefully sweep up the solid material and place it into a labeled, sealable container for disposal.[4]

-

Decontaminate: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

Waste Disposal

Disposal of 5-Bromo-2,4-difluorobenzonitrile and its contaminated packaging must be handled as hazardous waste.[6] All disposal practices must comply with local, state, and federal regulations.[5] It is recommended to use a licensed professional waste disposal service.[4]

Section 7: Toxicological and Ecological Information

While this compound is classified as acutely toxic, there is a significant lack of comprehensive toxicological and ecological data in the public domain.[4][5] The chemical, physical, and toxicological properties have not been thoroughly investigated.[4] Therefore, it must be handled with the assumption that it may have unknown long-term health effects and environmental impacts.

-

Carcinogenicity: There is no data available to classify this compound as a carcinogen.[4]

-

Ecotoxicity: No data is available on the ecotoxicity of this compound.[5] It should not be allowed to enter drains or waterways.[4][5]

Conclusion

5-Bromo-2,4-difluorobenzonitrile is a valuable chemical intermediate with significant acute toxicity and irritant properties. A thorough understanding of its hazards, coupled with strict adherence to safety protocols, is essential for its safe use in a research and development setting. The lack of comprehensive toxicological and ecological data necessitates a cautious approach, treating the compound as potentially having unknown long-term hazards. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

-

PubChem. (n.d.). 5-Bromo-2,4-difluorobenzonitrile. Retrieved from [Link]

-

Capot Chemical. (2025, December 25). material safety data sheet: 5-Bromo-2,4-difluorobenzonitrile. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-BroMo-2,4-difluorobenzonitrile. Retrieved from [Link]

Sources

- 1. 5-BroMo-2,4-difluorobenzonitrile CAS#: 1260879-25-1 [m.chemicalbook.com]

- 2. 5-BroMo-2,4-difluorobenzonitrile [myskinrecipes.com]

- 3. 5-Bromo-2,4-difluorobenzonitrile | C7H2BrF2N | CID 71270696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. capotchem.com [capotchem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. angenechemical.com [angenechemical.com]

- 8. aksci.com [aksci.com]

Key intermediates in the synthesis of 5-Bromo-2,4-difluorobenzonitrile

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of 5-Bromo-2,4-difluorobenzonitrile

Introduction

5-Bromo-2,4-difluorobenzonitrile is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of various high-value chemicals, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, a bromine atom, and a nitrile group, provides multiple reactive sites for constructing complex molecular architectures. The efficient synthesis of this compound is paramount, and a deep understanding of the key intermediates and reaction pathways is essential for process optimization, yield improvement, and impurity control.

This guide provides a senior application scientist's perspective on the primary synthetic routes to 5-Bromo-2,4-difluorobenzonitrile. We will dissect three common strategies, focusing on the pivotal intermediates that define each pathway. The discussion will emphasize the causality behind experimental choices, provide field-proven protocols, and compare the strategic advantages of each route.

Chapter 1: The Sandmeyer Route via 5-Bromo-2,4-difluoroaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for introducing a variety of functional groups, including nitriles, onto an aromatic ring via a diazonium salt intermediate.[3][4] This pathway is often favored for its well-established reliability and the commercial availability of the requisite aniline precursors.

Key Intermediate: 5-Bromo-2,4-difluoroaniline

The central intermediate in this route is 5-Bromo-2,4-difluoroaniline (CAS 452-92-6). This compound's stability and well-defined reactivity make it an excellent starting point. Its synthesis typically begins with 2,4-difluoroaniline, which undergoes regioselective bromination.

Causality of Synthesis: The synthesis of 5-Bromo-2,4-difluoroaniline from 2,4-difluoroaniline is an electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating, ortho-, para-director. However, the fluorine atoms are deactivating but also ortho-, para-directing. The position para to the amino group is occupied by a fluorine atom. The two ortho positions are sterically and electronically distinct. Bromination occurs at the C5 position, which is para to the C2-fluorine and ortho to the C4-fluorine, a position strongly activated by the amino group.

Synthetic Workflow: The Sandmeyer Route

The overall transformation involves three core steps: bromination of the initial aniline, diazotization of the resulting intermediate, and the final copper-catalyzed cyanation.

Caption: Workflow for the Sandmeyer synthesis of 5-Bromo-2,4-difluorobenzonitrile.

Experimental Protocol: Sandmeyer Cyanation

Step 1: Synthesis of 5-Bromo-2,4-difluoroaniline (Key Intermediate)

-

Charge a reaction vessel with 2,4-difluoroaniline and a suitable solvent (e.g., acetic acid).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid, while maintaining the temperature. The strong activating effect of the amine directs the bromination to the C5 position.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or HPLC analysis shows complete consumption of the starting material.

-

Quench the reaction by pouring the mixture into water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-Bromo-2,4-difluoroaniline.

-

Purify the intermediate by recrystallization or column chromatography.

Step 2: Diazotization and Cyanation

-

Prepare an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool it to 0-5 °C.

-

Dissolve the 5-Bromo-2,4-difluoroaniline intermediate in the cold acid solution.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂). The reaction is highly exothermic and must be kept cold to prevent the premature decomposition of the resulting diazonium salt.[5] This generates the aryldiazonium salt in situ.

-

In a separate vessel, prepare a solution or suspension of copper(I) cyanide (CuCN).

-

Slowly add the cold diazonium salt solution to the CuCN mixture. The copper(I) species catalyzes the displacement of the diazonium group (N₂) by the cyanide nucleophile in a radical-nucleophilic aromatic substitution mechanism.[3][6]

-

Allow the reaction mixture to warm to room temperature and stir for several hours. The evolution of nitrogen gas is typically observed.

-

Extract the final product, 5-Bromo-2,4-difluorobenzonitrile, with an appropriate organic solvent.

-

Wash, dry, and concentrate the organic phase. The crude product can be purified by distillation or recrystallization.

Chapter 2: The Direct Bromination Route

This approach represents a more direct pathway, where the final nitrile functionality is already in place on the aromatic ring prior to the key bromination step. This strategy can be more atom-economical if the starting material is readily accessible.

Key Intermediate: 2,4-Difluorobenzonitrile

The success of this route hinges on the availability and purity of 2,4-difluorobenzonitrile. This intermediate can be synthesized via several methods, including the cyanation of 2,4-difluorobromobenzene using palladium catalysis with cyanide sources like potassium ferrocyanide.[7]

Causality of Synthesis: The key transformation is the electrophilic aromatic bromination of 2,4-difluorobenzonitrile. The nitrile group (-CN) is a meta-director and strongly deactivating. The fluorine atoms are ortho-, para-directors but are also deactivating. The directing effects are competitive. Bromination occurs at the C5 position, which is ortho to the C4-fluorine and meta to both the C2-fluorine and the C1-nitrile. The activating effect of the C4-fluorine at its ortho position (C5) overrides the deactivating meta-directing influence of the nitrile group, driving the regioselectivity of the reaction. The reaction is typically performed in a strong acid like sulfuric acid, which protonates the nitrile, further increasing its deactivating effect but not altering the final regiochemical outcome.[1]

Synthetic Workflow: Direct Bromination

Caption: Workflow for the direct bromination synthesis of 5-Bromo-2,4-difluorobenzonitrile.

Experimental Protocol: Direct Bromination

-

Charge a flask with 2,4-difluorobenzonitrile (the key intermediate) and concentrated sulfuric acid (e.g., 70-99% w/w).[1]

-

Stir the mixture at a controlled temperature, typically between 0 °C and 30 °C.

-

Add a brominating agent (e.g., NBS, bromine) portion-wise to the reaction mass. The strong acid medium is crucial for generating the highly electrophilic brominating species.

-

Stir the reaction for a defined period (e.g., 6 to 18 hours) at the set temperature.[1]

-

Monitor the reaction progress by HPLC.

-

Upon completion, carefully pour the reaction mass over crushed ice to quench the reaction and precipitate the product.

-

Filter the solid, wash with water to remove residual acid, and dry.

-

The resulting crude 5-bromo-2,4-difluorobenzonitrile can be further purified if necessary.

| Parameter | Condition | Yield/Purity | Reference |

| Starting Material | 2,4-Difluorobenzonitrile | N/A | [1] |

| Brominating Agent | Unspecified | N/A | [1] |

| Acid | 80% w/w aq. H₂SO₄ | 75% Yield, 94.14% Purity | [1] |

| Temperature | 25 °C | N/A | [1] |

| Reaction Time | 12 hours | N/A | [1] |

Chapter 3: Synthesis from Aldehyde/Carboxylic Acid Precursors

A third versatile strategy involves constructing the nitrile group from a more oxidized precursor, such as a carboxylic acid or an aldehyde. This multi-step approach offers flexibility, as the required aldehyde and acid precursors can often be prepared through various independent routes.

Key Intermediates: 5-Bromo-2,4-difluorobenzoic Acid & 5-Bromo-2,4-difluorobenzamide

This pathway proceeds through two well-defined intermediates.

-

5-Bromo-2,4-difluorobenzoic Acid: This intermediate is typically prepared by the direct bromination of 2,4-difluorobenzoic acid or by the oxidation of 5-Bromo-2,4-difluorobenzaldehyde.[8][9]

-

5-Bromo-2,4-difluorobenzamide: The amide is a direct precursor to the nitrile and is formed via the condensation of the carboxylic acid with an ammonia source.

Causality of Synthesis:

-

Oxidation: The conversion of an aldehyde to a carboxylic acid is a fundamental oxidation transformation, readily achieved with a variety of reagents like potassium permanganate or even sodium hypochlorite.[9][10]

-

Amidation: The direct condensation of a carboxylic acid and ammonia (or an amine) is thermodynamically challenging and often requires activation of the carboxylic acid (e.g., to an acid chloride) or the use of coupling agents or harsh conditions.[11][12]

-

Dehydration: The final step is the dehydration of the primary amide to the nitrile. This is a classic elimination reaction, often accomplished using dehydrating agents like phosphorus oxychloride, thionyl chloride, or by heating.[13][14]

Synthetic Workflow: The Amide Dehydration Route

Caption: Workflow for synthesis via amide dehydration, starting from the corresponding aldehyde.

Experimental Protocol: Amide Dehydration Pathway

Step 1: Oxidation of 5-Bromo-2,4-difluorobenzaldehyde

-

Dissolve 5-Bromo-2,4-difluorobenzaldehyde in an appropriate solvent.

-

Add a suitable oxidizing agent (e.g., an aqueous solution of KMnO₄).

-

Stir the reaction, possibly with gentle heating, until the aldehyde is consumed.

-

Work up the reaction to isolate the carboxylic acid. This typically involves removing the oxidant by-products (e.g., MnO₂) and acidifying the solution to precipitate the product, 5-Bromo-2,4-difluorobenzoic acid.

Step 2: Amidation of 5-Bromo-2,4-difluorobenzoic Acid

-

Activate the carboxylic acid. A common method is to convert it to the acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Carefully add the activated acid chloride to a solution of concentrated ammonia or ammonium hydroxide at low temperature.

-

Stir until the reaction is complete.

-

Isolate the resulting 5-Bromo-2,4-difluorobenzamide by filtration or extraction.

Step 3: Dehydration of 5-Bromo-2,4-difluorobenzamide

-

Treat the amide with a strong dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or thionyl chloride (SOCl₂).[13]

-

Heat the reaction mixture to drive the elimination of water.

-

Upon completion, quench the reaction carefully (e.g., with ice water).

-

Extract the final product, 5-Bromo-2,4-difluorobenzonitrile, and purify as needed.

Summary and Strategic Comparison

Choosing the optimal synthetic route depends on factors such as the cost and availability of starting materials, the number of synthetic steps, overall yield, and the required purity of the final product.

| Synthetic Route | Key Intermediate(s) | Starting Material | Pros | Cons |

| Sandmeyer Reaction | 5-Bromo-2,4-difluoroaniline | 2,4-Difluoroaniline | Reliable, well-understood reaction. Avoids handling free cyanide until the final step. | Multi-step process. Diazonium salts can be unstable. |

| Direct Bromination | 2,4-Difluorobenzonitrile | 2,4-Difluorobromobenzene | Fewer steps, potentially higher throughput. | Requires control of regioselectivity. Use of large amounts of strong acid. |

| Amide Dehydration | 5-Bromo-2,4-difluorobenzoic Acid, 5-Bromo-2,4-difluorobenzamide | 5-Bromo-2,4-difluorobenzaldehyde | Modular approach, intermediates may be available. | Longest synthetic sequence. Requires potentially harsh reagents for amidation and dehydration. |

References

- Vertex AI Search. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline.

- Quick Company. (n.d.). A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid.

- Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

- Google Patents. (n.d.). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Vertex AI Search. (2025). Optimizing Organic Synthesis with 5-Bromo-2,4-difluoroaniline: A Manufacturer's Perspective.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- YouTube. (2020). Sandmeyer Reaction.

- ResearchGate. (n.d.). Oxidation of aldehydes to carboxylic acids.

- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.

- PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.

- ResearchGate. (2025). Evolution of amide bond formation.

- Google Patents. (n.d.). CN100457721C - Process for preparing 2,4-difluorocyanobenzene.

- PubChem. (n.d.). 5-Bromo-2,4-difluorobenzonitrile.

- Google Patents. (n.d.). US5965764A - Process for producing a nitrile.

Sources

- 1. A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid [quickcompany.in]

- 2. 5-Bromo-2,4-difluorobenzonitrile | C7H2BrF2N | CID 71270696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]

- 8. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]

- 14. US5965764A - Process for producing a nitrile - Google Patents [patents.google.com]

The Emergence of a Key Fluorinated Intermediate: A Technical Guide to 5-Bromo-2,4-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,4-difluorobenzonitrile, a halogenated aromatic nitrile, has emerged as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its strategic substitution pattern, featuring two activating fluorine atoms and a versatile bromine handle, makes it a highly valuable building block for the construction of elaborate molecular architectures. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and chemical significance of 5-Bromo-2,4-difluorobenzonitrile, offering field-proven insights for researchers and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry for modulating a compound's physicochemical and pharmacokinetic properties. The unique electronic properties of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved drug efficacy. Benzonitriles, in turn, are versatile precursors that can be readily converted into a variety of functional groups, including amines, tetrazoles, and carboxylic acids, which are prevalent in bioactive molecules.

5-Bromo-2,4-difluorobenzonitrile (Figure 1) sits at the crossroads of these two critical areas of chemical synthesis. Its discovery and development have been driven by the increasing demand for sophisticated, highly functionalized intermediates in the quest for novel therapeutics and crop protection agents.

Figure 1: Chemical Structure of 5-Bromo-2,4-difluorobenzonitrile

Caption: The molecular structure of 5-Bromo-2,4-difluorobenzonitrile.

Historical Context and Discovery